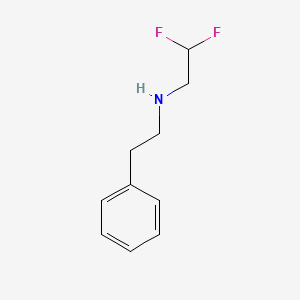

N'-(4-fluorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

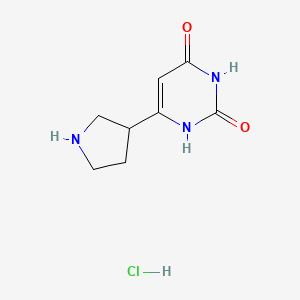

N-(4-fluorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide, commonly known as FBPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells.

Aplicaciones Científicas De Investigación

Functionalization and Derivatization in Organic Synthesis

Research into similar compounds, such as the reaction of N-fluorobenzenesulfonimide with C60, indicates a potential for this class of compounds to act as precursors for various organic functionalization reactions. These reactions can yield a variety of novel organic compounds, which might be useful in developing new materials or as intermediates in pharmaceutical synthesis (Yanbang Li, N. Lou, L. Gan, 2015).

Electrophilic Activation in Chemical Reactions

Studies on similar sulfonyl compounds reveal their role in the electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity through sulfonylonio substituents. This suggests potential applications in designing reaction pathways that require mild conditions, expanding the toolkit for synthetic organic chemists (R. Weiss, F. Pühlhofer, 2001).

Development of Novel Polymeric Materials

The synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from similar sulfonyl compounds underscore their utility in creating new polymeric materials. These materials could have advanced properties, such as enhanced solubility in organic solvents, high thermal stability, and potential for various industrial applications (Chin‐Ping Yang, S. Hsiao, Huei-Wen Yang, 1999).

Novel Antitumour Agents

Research into sulfonamide derivatives containing 5-flurouracil and nitrogen mustard indicates a direction towards antitumor agents with low toxicity. Given the structural similarity, N'-(4-fluorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide could serve as a starting point for the design and synthesis of new antitumor compounds, potentially offering high activity and low toxicity (Z. Huang, Z. Lin, J. Huang, 2001).

Fluorination in Organic Synthesis

Research on direct and regioselective monofluorination of N-protected pyridone derivatives using N-fluorobenzenesulfonimide (NFSI) showcases the potential for compounds in this class to facilitate selective fluorination reactions. Such reactions are crucial in medicinal chemistry for modifying the biological activity of pharmaceuticals (Fumie Sakurai, Takafumi Yukawa, T. Taniguchi, 2019).

Propiedades

IUPAC Name |

N'-(4-fluorophenyl)sulfonyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F7N3O3S/c15-8-1-3-9(4-2-8)28(26,27)24-23-12(25)10-5-7(13(16,17)18)6-11(22-10)14(19,20)21/h1-6,24H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGOLOLITQVQHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile](/img/structure/B2648927.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2648929.png)

![2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2648934.png)

![Tert-butyl N-[[1-[(2-chloropyrimidin-4-yl)methylcarbamoyl]cyclopropyl]methyl]carbamate](/img/structure/B2648936.png)

![8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648938.png)

![N,N-diethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2648942.png)

![N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide](/img/structure/B2648943.png)

![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/no-structure.png)